![molecular formula C22H20N2O2 B2501128 7-ethoxy-10-(2-methylbenzyl)benzo[b]-1,8-naphthyridin-5(10H)-one CAS No. 894546-50-0](/img/structure/B2501128.png)
7-ethoxy-10-(2-methylbenzyl)benzo[b]-1,8-naphthyridin-5(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include reactions with various reagents, under different conditions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Synthesis Strategies and Reactivity
The synthesis of 1,5-naphthyridines involves several strategies. Researchers have explored methods such as multicomponent reactions, Friedländer approaches (including green strategies), hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions of 3-substituted 1H-pyridin-2-ones. These synthetic routes provide access to diverse derivatives of 1,5-naphthyridines, including our compound of interest .
The reactivity of 1,5-naphthyridines with electrophilic or nucleophilic reagents, as well as their behavior in oxidations, reductions, cross-coupling reactions, and modification of side chains, has been investigated. Additionally, the formation of metal complexes using these heterocycles has been explored .
a. Antimicrobial Activity: Several derivatives of 1,5-naphthyridines have demonstrated antimicrobial effects. They inhibit bacterial growth by targeting essential enzymes or cellular processes. Researchers have explored their potential as antibacterial and antifungal agents .
b. Anticancer Potential: Certain 1,5-naphthyridines exhibit promising anticancer activity. They interfere with cancer cell proliferation, induce apoptosis, and inhibit specific signaling pathways. These compounds are being studied for their potential in cancer therapy .
c. Anti-inflammatory Properties: Inflammation plays a crucial role in various diseases. Some 1,5-naphthyridines possess anti-inflammatory properties by modulating inflammatory mediators or pathways. These compounds could be valuable in treating inflammatory conditions .
d. Neuroprotective Effects: Researchers have investigated the neuroprotective potential of 1,5-naphthyridines. These compounds may protect neurons from oxidative stress, inflammation, and neurodegenerative processes. Their role in neuroprotection warrants further exploration .
e. Antiviral Activity: Certain 1,5-naphthyridines exhibit antiviral effects by targeting viral enzymes or replication processes. Their activity against specific viruses makes them interesting candidates for antiviral drug development .
f. Other Applications: Beyond the mentioned areas, 1,5-naphthyridines have been explored for their potential in cardiovascular diseases, enzyme inhibition, and as fluorescent probes in bioimaging .
Conclusion
If you need more information or have additional questions, feel free to ask! 😊
Safety And Hazards
将来の方向性
特性
IUPAC Name |
7-ethoxy-10-[(2-methylphenyl)methyl]benzo[b][1,8]naphthyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-3-26-17-10-11-20-19(13-17)21(25)18-9-6-12-23-22(18)24(20)14-16-8-5-4-7-15(16)2/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLAIUHKWZSQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C3=C(C2=O)C=CC=N3)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-10-(2-methylbenzyl)benzo[b][1,8]naphthyridin-5(10H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501045.png)
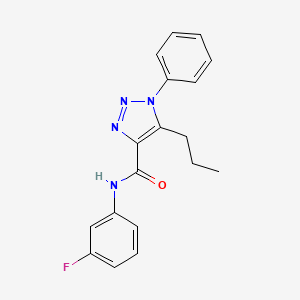
![tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride](/img/structure/B2501048.png)
![N-(2,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501050.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501051.png)

![Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2501056.png)
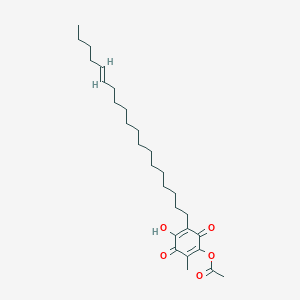
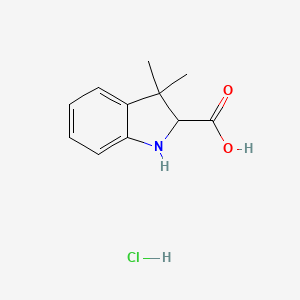
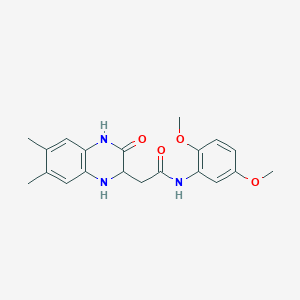
![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)
![3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2501063.png)
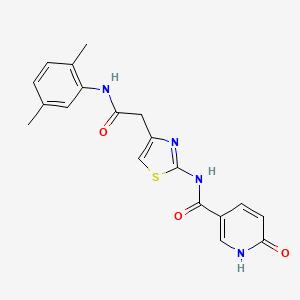
![2-Pyridinamine,5-chloro-n-[(4-fluorophenyl)methyl]-](/img/structure/B2501068.png)